5-Isoxazolylmethylmercaptan
Description
5-Isoxazolylmethylmercaptan (hypothetical structure: isoxazole ring with a methylmercaptan (-CH₂SH) substituent at the 5-position) is a heterocyclic compound featuring an isoxazole core. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, conferring unique electronic and reactivity profiles.
Properties
Molecular Formula |
C4H5NOS |
|---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
1,2-oxazol-5-ylmethanethiol |
InChI |
InChI=1S/C4H5NOS/c7-3-4-1-2-5-6-4/h1-2,7H,3H2 |
InChI Key |
XMGPQXNGSBRNSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-oxazol-5-yl)methanethiol typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) under basic conditions to prepare 5-substituted oxazoles .
Industrial Production Methods
The use of stable reagents and controlled reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(1,2-oxazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazolines.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Oxazolines.
Substitution: Various substituted oxazoles.
Scientific Research Applications
(1,2-oxazol-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (1,2-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the methanethiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-Isoxazolylmethylmercaptan with key analogs:
Reactivity and Pharmacological Potential
- Isoxazole vs. Thiazole Cores: Isoxazoles (O/N) exhibit lower aromatic stability than thiazoles (S/N), leading to divergent reactivity. Thiazole derivatives in show complex substituents (e.g., benzyl, ureido groups), suggesting roles in targeted drug delivery . In contrast, isoxazole derivatives (e.g., 3-Amino-5-methyl-isoxazole) are simpler intermediates with hydrogen-bonding capability . The mercaptan (-SH) group in 5-Isoxazolylmethylmercaptan may enhance metal-chelating or redox activity compared to amino (-NH₂) or methylamine (-CH₂NH₂) substituents in analogs.
- Functional Group Impact: 3-Amino-5-methyl-isoxazole: The amino group increases water solubility, making it suitable for aqueous-phase reactions . (5-Methyl-3-isoxazolyl)methylamine: The methylamine group enables covalent conjugation in peptide synthesis . Thiazol-5-ylmethyl derivatives: Bulky substituents (e.g., benzyl, phenyl) improve lipophilicity, aiding blood-brain barrier penetration in drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
